molecular formula C20H28N6O3 B2948598 1,6,7-trimethyl-3-(2-methylallyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915933-63-0

1,6,7-trimethyl-3-(2-methylallyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2948598
CAS No.: 915933-63-0
M. Wt: 400.483
InChI Key: SHVMAPKOUPWGKI-UHFFFAOYSA-N
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Description

1,6,7-Trimethyl-3-(2-methylallyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative with a complex heterocyclic scaffold. Its structure features a 1H-imidazo[2,1-f]purine core substituted with methyl groups at positions 1, 6, and 7, a 2-methylallyl group at position 3, and a 2-morpholinoethyl moiety at position 6. This compound’s design aligns with efforts to optimize purine-based therapeutics for selective receptor modulation or enzyme inhibition.

Properties

IUPAC Name

4,7,8-trimethyl-2-(2-methylprop-2-enyl)-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O3/c1-13(2)12-25-18(27)16-17(22(5)20(25)28)21-19-24(14(3)15(4)26(16)19)7-6-23-8-10-29-11-9-23/h1,6-12H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVMAPKOUPWGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)CC(=C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,6,7-trimethyl-3-(2-methylallyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound belonging to the imidazopurine class. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy.

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following formula:

C16H24N4O2C_{16}H_{24}N_{4}O_{2}

This compound features a complex structure that includes multiple functional groups contributing to its biological activity.

Antidepressant and Anxiolytic Effects

Research has indicated that derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibit significant antidepressant and anxiolytic activities. A study synthesized various derivatives and evaluated their effects on serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase (PDE) inhibition. One notable derivative demonstrated promising results in the forced swim test (FST), indicating potential antidepressant properties superior to traditional anxiolytics like diazepam .

The mechanism underlying the biological activity of this compound appears to involve modulation of serotonergic pathways. By acting as a mixed ligand for serotonin receptors and inhibiting phosphodiesterase enzymes (specifically PDE4B and PDE10A), these compounds may enhance serotonin signaling while reducing its breakdown. This dual action is crucial for the management of mood disorders .

Table 1: Biological Activity Summary of Selected Derivatives

Compound Name5-HT1A Affinity5-HT7 AffinityPDE4B InhibitionPDE10A InhibitionAnxiolytic Activity
Compound AHighModerateWeakWeakYes
Compound BModerateHighModerateWeakYes
Compound CHighHighWeakModerateYes

Case Study 1: Efficacy in Animal Models

In a controlled study involving mice, a specific derivative of the compound was administered at a dosage of 2.5 mg/kg. The results indicated significant reductions in depressive-like behaviors compared to control groups. This suggests that targeting both serotonergic pathways and phosphodiesterase activity may provide a novel approach for treating depression .

Case Study 2: Pharmacokinetics and Metabolic Stability

Further research involved assessing the pharmacokinetic properties of these derivatives using human liver microsomes. The studies revealed favorable metabolic stability profiles, which are critical for developing effective therapeutic agents. The lipophilicity of these compounds was also evaluated using micellar electrokinetic chromatography (MEKC), indicating potential for good bioavailability in clinical settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The following table summarizes key structural differences and similarities between the target compound and related derivatives:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Biological Activity
Target Compound 1,6,7-trimethyl; 3-(2-methylallyl); 8-(2-morpholinoethyl) ~432.5* Not explicitly reported in evidence; inferred PDE/receptor modulation based on analogs
8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4-dione (Compound 5) 1,3-dimethyl; 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolinyl)butyl) ~535.6 High affinity for 5-HT1A/D2 receptors; PDE4B1/PDE10A inhibition
1,6,7-Trimethyl-3-(3-phenylpropyl)-8-(tetrahydro-2-furanylmethyl)-1H-imidazo[2,1-f]purine-2,4-dione 1,6,7-trimethyl; 3-(3-phenylpropyl); 8-(tetrahydrofuran-2-ylmethyl) ~451.5 No activity reported; phenylpropyl/tetrahydrofuran groups suggest lipophilic character
8-{2-[(3-Chlorophenyl)amino]ethyl}-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4-dione 1,3,6,7-tetramethyl; 8-(2-(3-chlorophenylamino)ethyl) ~429.9 Potential serotonin/dopamine receptor interaction due to chlorophenylaminoethyl group
8-Butyl-7-(2,6-dimethylphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4-dione 1-methyl; 7-(2,6-dimethylphenyl); 8-butyl ~381.5 Kinase inhibition (synthesis via BF3-mediated cyclization)

*Estimated based on structural formula.

Physicochemical Properties

  • Solubility: The morpholinoethyl group in the target compound likely improves aqueous solubility compared to analogs with hydrophobic substituents (e.g., phenylpropyl in or butyl in ) .
  • Molecular Weight : The target compound (~432.5 g/mol) falls within the acceptable range for drug-likeness, whereas Compound 5 (~535.6 g/mol) may face challenges in bioavailability due to higher molecular weight .

Research Findings and Implications

  • PDE Inhibition Potential: The morpholinoethyl group’s similarity to known PDE inhibitors (e.g., rolipram) suggests the target compound could inhibit PDE4 or PDE10A, though experimental validation is needed .
  • Receptor Selectivity: Unlike Compound 5, which binds 5-HT1A/D2 receptors, the target compound’s lack of a dihydroisoquinolinyl moiety may reduce off-target receptor effects .
  • Synthetic Feasibility : The compound’s synthesis likely involves alkylation and cyclization steps similar to those in (BF3-mediated reactions), ensuring scalability .

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